molecular formula C11H15IN2O B14906320 2-((3-Iodo-4-methylphenyl)amino)butanamide

2-((3-Iodo-4-methylphenyl)amino)butanamide

Cat. No.: B14906320
M. Wt: 318.15 g/mol
InChI Key: AUNCFOWGZQNHPD-UHFFFAOYSA-N
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Description

2-((3-Iodo-4-methylphenyl)amino)butanamide is an organic compound with the molecular formula C11H15IN2O It is a derivative of butanamide, where the amine group is substituted with a 3-iodo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Iodo-4-methylphenyl)amino)butanamide typically involves the reaction of 3-iodo-4-methylaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Iodo-4-methylaniline+Butanoyl chlorideThis compound\text{3-Iodo-4-methylaniline} + \text{Butanoyl chloride} \rightarrow \text{this compound} 3-Iodo-4-methylaniline+Butanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Iodo-4-methylphenyl)amino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.

    Substitution: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Deiodinated or other substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Iodo-4-methylphenyl)amino)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Iodo-4-methylphenyl)amino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simpler amide without the iodo and methylphenyl substitutions.

    3-Iodo-4-methylaniline: The precursor amine used in the synthesis of 2-((3-Iodo-4-methylphenyl)amino)butanamide.

    N-Substituted Butanamides: Compounds with different substituents on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the iodo and methylphenyl groups, which can impart specific chemical and biological properties. These substitutions can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

IUPAC Name

2-(3-iodo-4-methylanilino)butanamide

InChI

InChI=1S/C11H15IN2O/c1-3-10(11(13)15)14-8-5-4-7(2)9(12)6-8/h4-6,10,14H,3H2,1-2H3,(H2,13,15)

InChI Key

AUNCFOWGZQNHPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)NC1=CC(=C(C=C1)C)I

Origin of Product

United States

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